molecular formula C13H20O B15336292 Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- CAS No. 70766-53-9

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl-

Cat. No.: B15336292
CAS No.: 70766-53-9
M. Wt: 192.30 g/mol
InChI Key: RYOYKAIHYPDPGL-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- (CAS: Not explicitly provided in evidence) is a trisubstituted phenol derivative. Its structure features a hydroxyl group on a benzene ring with a tert-butyl group (1,1-dimethylethyl) at the para (4th) position and methyl groups at the ortho (2nd, 6th) and meta (3rd) positions.

Properties

CAS No.

70766-53-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-tert-butyl-2,3,6-trimethylphenol

InChI

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)9(2)10(3)12(8)14/h7,14H,1-6H3

InChI Key

RYOYKAIHYPDPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- typically involves the alkylation of phenol with tert-butyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is often carried out in large-scale reactors. The process involves the continuous feeding of phenol, tert-butyl chloride, and methyl chloride into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes,

Comparison with Similar Compounds

Phenol, 2,4-Bis(1,1-Dimethylethyl)- (CAS 96-76-4)

  • Structure : Two tert-butyl groups at positions 2 and 4.
  • Properties: Higher hydrophobicity due to bulky tert-butyl groups, reducing water solubility compared to less substituted phenols. Electron-donating substituents decrease acidity (pKa ~12–13, estimated) compared to unsubstituted phenol (pKa ~10).
  • Applications : Used as an antioxidant in polymers and stabilizers due to its ability to scavenge free radicals .

2,3,6-Trimethylphenol

  • Properties :
    • Lower molecular weight and reduced steric bulk compared to the target compound.
    • Methyl groups moderately donate electrons, slightly decreasing acidity (pKa ~10.5–11).
  • Contrast with Target Compound : The lack of a tert-butyl group diminishes hydrophobicity and thermal stability, limiting its use in high-temperature applications .

Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-(1-Methylpropyl)- (CAS 17540-75-9)

  • Structure : tert-Butyl groups at 2 and 6; sec-butyl (1-methylpropyl) at position 4.
  • Properties :
    • Enhanced steric shielding of the hydroxyl group due to three bulky substituents.
    • Extremely low water solubility and high lipophilicity.
  • Applications : Likely used as a stabilizer in fuels or lubricants due to its resistance to oxidation .

4-Tert-Butylphenol (CAS 98-54-4)

  • Structure : Single tert-butyl group at position 4.
  • Properties :
    • Moderate hydrophobicity; pKa ~10.5.
    • Less steric hindrance than the target compound.
  • Applications : Precursor in resin production and surfactant synthesis .

Structural and Functional Analysis (Table 1)

Compound Name Substituents Molecular Formula CAS Number Key Applications
Target Compound 4-tert-butyl, 2,3,6-trimethyl C₁₄H₂₂O N/A Antioxidants, polymers
Phenol, 2,4-bis(1,1-dimethylethyl)- 2,4-di-tert-butyl C₁₄H₂₂O 96-76-4 Polymer stabilizers
2,3,6-Trimethylphenol 2,3,6-trimethyl C₉H₁₂O N/A Organic synthesis
Phenol, 2,6-bis(tert-butyl)-4-sec-butyl 2,6-di-tert-butyl, 4-sec-butyl C₁₈H₃₀O 17540-75-9 Fuel/lubricant stabilizers
4-Tert-Butylphenol 4-tert-butyl C₁₀H₁₄O 98-54-4 Resins, surfactants

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